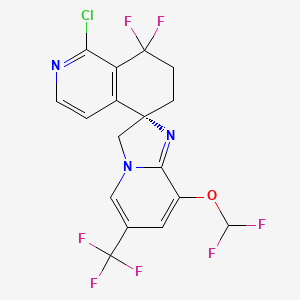

NVP-DFF332

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H11ClF7N3O |

|---|---|

Poids moléculaire |

441.7 g/mol |

Nom IUPAC |

(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |

InChI |

InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |

Clé InChI |

OARXSQSRBRVMQA-OAHLLOKOSA-N |

SMILES isomérique |

C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |

SMILES canonique |

C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

NVP-DFF332: A Technical Guide to its Mechanism of Action in Clear Cell Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-DFF332, also known as DFF332, is a potent, selective, and orally bioavailable small-molecule allosteric inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In the context of clear cell renal cell carcinoma (ccRCC), a disease frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, DFF332 targets the core oncogenic signaling pathway driven by the subsequent accumulation of HIF-2α. Preclinical and clinical data have demonstrated that by binding to the PAS-B cavity of HIF-2α, DFF332 disrupts its ability to form a transcriptional complex with HIF-1β (also known as ARNT), thereby inhibiting the expression of downstream target genes crucial for tumor growth, proliferation, and angiogenesis. This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical findings, and experimental methodologies related to DFF332 in ccRCC.

Core Mechanism of Action: Targeting the VHL-HIF-2α Axis

The primary mechanism of action of this compound is the targeted disruption of the HIF-2α signaling pathway, which is a central oncogenic driver in the majority of ccRCC cases.[1][2]

The Pathophysiology of ccRCC

In normal cells under oxygen-rich (normoxic) conditions, the VHL protein, part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of hypoxia-inducible factors (HIF-1α and HIF-2α). This binding leads to the ubiquitination and subsequent proteasomal degradation of the HIF-α subunits.

In over 90% of ccRCC tumors, the VHL gene is inactivated through mutation or silencing.[3] This loss of function prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation even in the presence of oxygen. While both HIF-1α and HIF-2α can be stabilized, HIF-2α is considered the primary oncogenic driver in ccRCC.[3]

DFF332's Molecular Interaction

Accumulated HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β. This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes, driving their transcription. These genes are involved in critical aspects of cancer progression, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism.

This compound is an allosteric inhibitor that binds to a specific pocket within the PAS-B domain of the HIF-2α protein.[2] This binding induces a conformational change that prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of its downstream target genes.

Preclinical Data

This compound has demonstrated dose-dependent antitumor efficacy in preclinical models of ccRCC.[4][5]

In Vitro Activity

In in vitro models of VHL-deficient ccRCC, DFF332 inhibits HIF-2α at nanomolar concentrations.[2] While specific IC50 values from peer-reviewed publications are not publicly available, this points to the high potency of the compound in a relevant cellular context. A notable preclinical observation was that upon HIF-2α inhibition by DFF332, an increase in HIF-1α transcripts and HIF-1α-dependent target genes was detected in ccRCC models where both isoforms are expressed.

In Vivo Efficacy

The antitumor activity of DFF332 has been confirmed in VHL-deficient ccRCC patient-derived xenograft (PDX) mouse models. These studies showed that oral administration of DFF332 led to significant, dose-dependent tumor growth inhibition and was well-tolerated.

Preclinical Experimental Protocols

While detailed protocols from the primary discovery papers are not publicly available, standard methodologies for evaluating HIF-2α inhibitors typically include:

-

Cell Lines: VHL-deficient ccRCC cell lines (e.g., 786-O, A498) and VHL-proficient ccRCC cell lines (e.g., Caki-1) for specificity testing.

-

Target Engagement Assays:

-

Reporter Gene Assays: Using a cell line containing a luciferase reporter gene under the control of an HRE promoter to measure the inhibition of HIF-2α transcriptional activity.

-

Western Blotting: To assess the levels of HIF-2α protein and downstream targets.

-

qRT-PCR: To quantify the mRNA levels of HIF-2α target genes such as VEGFA, CCND1 (Cyclin D1), and EPO.

-

-

Xenograft Studies:

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with VHL-deficient ccRCC cells or PDX fragments.

-

Dosing: Oral gavage with DFF332 at various dose levels and schedules.

-

Efficacy Readouts: Tumor volume measurements over time, body weight monitoring for toxicity, and analysis of pharmacodynamic markers in tumor tissue and plasma post-treatment.

-

Clinical Trial Data

This compound was evaluated in a Phase I/Ib, first-in-human, open-label, multicenter study (NCT04895748) in patients with advanced ccRCC and other malignancies with HIF-stabilizing mutations.[4]

Study Design and Patient Population

The study assessed DFF332 as a monotherapy in a dose-escalation design.[4]

-

Patient Population: 40 patients with heavily pretreated, advanced ccRCC who had progressed on prior therapies, including PD-1/L1 and VEGF inhibitors.[1]

-

Dosing Regimens: Oral administration at 50 or 100 mg weekly, and 25, 50, 100, or 150 mg once daily in 28-day cycles.[4]

Clinical Efficacy

Preliminary results from the monotherapy arm demonstrated clinical activity.[1]

| Metric | Result | Reference |

| Partial Response (PR) | 5.0% (2/40 patients) | [1] |

| Stable Disease (SD) | 47.5% (19/40 patients) | [1] |

| Disease Control Rate (DCR) | 52.5% | [1] |

| Median Duration of Exposure | 17.9 weeks | [1] |

Pharmacodynamics and Target Engagement

Target engagement was demonstrated through the dose-dependent modulation of plasma erythropoietin (EPO), a known HIF-2α target gene.

-

At daily doses of 50 mg, 100 mg, and 150 mg, a reduction in plasma EPO levels ranging from 27% to 51% was observed by day 8 of treatment.[1]

Safety and Tolerability

DFF332 was generally well-tolerated across all tested doses and schedules.[1]

-

Treatment-related adverse events (TRAEs) of any grade occurred in 62.5% of patients.[2]

-

The most common TRAEs were anemia, fatigue, and hypercholesterolemia.[2]

-

Notably, no Grade 4 TRAEs or hypoxia were observed.[4] A maximum tolerated dose was not reached in the study.[2]

Conclusion and Future Directions

This compound is a selective HIF-2α inhibitor that has demonstrated a clear mechanism of action rooted in the fundamental biology of ccRCC. By disrupting the VHL-HIF-2α signaling axis, it inhibits the transcription of oncogenic genes, leading to antitumor activity. Preclinical studies established its potency and in vivo efficacy, which translated to modest but clear clinical activity and a favorable safety profile in a heavily pretreated patient population.

Although the clinical development of DFF332 was discontinued for business reasons, the data generated provides valuable insights into the therapeutic potential of targeting HIF-2α in ccRCC.[3] The findings support the continued exploration of this pathway and provide a benchmark for the development of next-generation HIF-2α inhibitors and combination strategies in this disease.

References

NVP-DFF332: A Technical Whitepaper on its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DFF332 is a potent and selective oral inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor, a key oncogenic driver in clear cell renal cell carcinoma (ccRCC). Developed by Novartis, this small molecule emerged from an optimization program of a 1960s anthelmintic, monepantel. This compound allosterically binds to a lipophilic cavity within the PAS-B domain of HIF-2α, disrupting its heterodimerization with ARNT and subsequent transcriptional activity. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and available clinical data for this compound, intended to serve as a technical guide for professionals in drug development.

Discovery and Rationale

The discovery of this compound was first publicly disclosed at the EFMC-ISMC 2024 meeting.[1][2] The development program was initiated by Novartis to identify a selective inhibitor of HIF-2α for the treatment of ccRCC, a cancer type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[3] VHL is a critical component of the E3 ubiquitin ligase complex that targets HIF-α subunits for proteasomal degradation under normoxic conditions. In the absence of functional VHL, HIF-2α accumulates and drives the transcription of genes involved in tumor growth, angiogenesis, and metastasis.

The starting point for the discovery of this compound was a focused screening effort that identified the anthelmintic drug monepantel as a hit compound. Through a meticulous lead optimization campaign, Novartis researchers developed a novel spirocyclic series of HIF-2α inhibitors, culminating in the identification of this compound.[4]

Mechanism of Action

This compound functions as an allosteric inhibitor of HIF-2α. It binds to a well-defined, enclosed lipophilic pocket within the PAS-B domain of the HIF-2α protein. This binding event prevents the necessary conformational changes required for HIF-2α to form a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The disruption of this HIF-2α/ARNT complex abrogates the transcription of HIF-2α target genes that are crucial for tumor progression.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for the final this compound molecule has not been publicly disclosed in full, key aspects of its synthesis have been described. A critical component of the synthesis involves a continuous flow chemistry approach for the preparation of a key 2-chloro-3-difluoromethoxypyridine intermediate. This method was developed to be safe, efficient, and scalable.

Quantitative Data

Table 1: In Vitro and In Vivo Activity

| Parameter | Value | Assay/Model |

| HIF-2α Inhibition | ||

| HIF2α SPA IC50 | 9 nM | Scintillation Proximity Assay |

| HIF2α iScript IC50 | 37 nM | - |

| HIF2α HRE RGA IC50 | 246 nM | Hypoxia Response Element Reporter Gene Assay |

| Antitumor Efficacy | Dose-dependent | Preclinical ccRCC models |

Data sourced from publicly available information. Specific assay conditions may vary.

Table 2: Clinical Pharmacokinetics and Efficacy (Phase 1 Study - NCT04895748)

| Parameter | Value |

| Pharmacokinetics | |

| Median Tmax | ~1-2 hours[4] |

| Effective Half-life | ~85 days[4] |

| Clinical Efficacy | |

| Disease Control Rate (DCR) | 52.5%[5][6] |

| Partial Response (PR) | 5.0% (2 patients)[5][6] |

| Stable Disease (SD) | 47.5% (19 patients)[5][6] |

| Median Duration of Exposure | 17.9 weeks[6] |

Experimental Protocols

HIF-2α Luciferase Reporter Gene Assay (General Protocol)

This assay is designed to measure the transcriptional activity of HIF-2α.

-

Cell Line: A human cell line, such as the 786-O renal cell carcinoma line (which is VHL-deficient and thus has constitutively active HIF-2α), is stably transfected with a luciferase reporter construct. This construct contains multiple copies of a hypoxia-response element (HRE) upstream of the luciferase gene.[1]

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 18-24 hours).

-

Cell Lysis: The cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to each well to release the cellular contents, including the luciferase enzyme.[7]

-

Luciferase Assay: The cell lysate is transferred to an opaque multi-well plate suitable for luminescence measurements. A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the lysate.[7]

-

Signal Detection: The luminescence, which is proportional to the amount of active luciferase and thus HIF-2α transcriptional activity, is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the luciferase signal by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies (General Protocol)

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A human ccRCC cell line (e.g., 786-O) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Parameters such as tumor growth inhibition (TGI) are calculated.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the compound.

Clinical Development and Future Outlook

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (NCT04895748) of this compound was conducted in patients with advanced ccRCC.[5] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound. The results demonstrated a favorable safety profile and initial signs of antitumor activity.[3] However, Novartis discontinued the development of this compound for "business reasons" before the optimal dose was determined.[1]

Despite its discontinuation, the discovery and development of this compound provide a valuable case study in the optimization of a natural product-derived hit into a clinical candidate. The program successfully addressed challenges related to high lipophilicity and metabolic liabilities to deliver a potent and selective HIF-2α inhibitor. The insights gained from the this compound program will undoubtedly inform future efforts in the design and development of novel HIF-2α inhibitors for the treatment of ccRCC and other HIF-driven cancers.

References

NVP-DFF332: A Selective HIF-2α Inhibitor for Advanced Renal Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5][6] In healthy cells under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) tumor suppressor protein targets the α-subunits of HIFs for proteasomal degradation. However, in the majority of ccRCC cases, biallelic inactivation of the VHL gene leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, even in the presence of oxygen. This pseudohypoxic state drives the transcription of a plethora of downstream target genes involved in critical oncogenic processes such as angiogenesis, cell proliferation, and metabolic reprogramming.

NVP-DFF332 is a potent and selective, orally bioavailable small molecule inhibitor of HIF-2α.[1][3] It functions as an allosteric inhibitor, binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding event disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The prevention of this critical protein-protein interaction abrogates the ability of the HIF-2α/ARNT complex to bind to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription. This targeted mechanism of action makes this compound a promising therapeutic agent for the treatment of HIF-2α-driven malignancies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays.

Chemical Properties

| Property | Value |

| Chemical Name | N/A |

| Synonyms | DFF332, HIF-2α-IN-8 |

| Molecular Formula | C₁₇H₁₁ClF₇N₃O |

| Molecular Weight | 441.73 g/mol |

| CAS Number | 2734922-78-0 |

Mechanism of Action

Under hypoxic conditions, or in the context of VHL loss-of-function, HIF-2α translocates to the nucleus and forms a heterodimer with ARNT. This complex then binds to HREs on target gene promoters, initiating the transcription of genes such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), which promote tumor growth and angiogenesis.

This compound acts by directly binding to a pocket in the PAS-B domain of HIF-2α. This allosteric inhibition prevents the conformational changes necessary for HIF-2α to heterodimerize with ARNT. By blocking this crucial protein-protein interaction, this compound effectively halts the entire downstream signaling cascade, leading to a reduction in the expression of HIF-2α target genes.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. urotoday.com [urotoday.com]

Downstream Effects of NVP-DFF332 on HIF-2α Target Genes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective HIF-2α inhibitor, NVP-DFF332, detailing its mechanism of action and its effects on the downstream target genes of the Hypoxia-Inducible Factor-2α (HIF-2α) pathway.

Introduction to this compound

This compound (also known as DFF332 and HIF-2α-IN-8) is a potent, orally bioavailable small molecule inhibitor that selectively targets the HIF-2α transcription factor.[1][2] HIF-2α is a critical driver of tumorigenesis in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and activity of HIF-2α.[3][4] this compound has demonstrated dose-dependent antitumor efficacy in preclinical models and has been evaluated in a Phase 1 clinical trial for patients with advanced ccRCC.[4][5]

Mechanism of Action

This compound functions as an allosteric inhibitor by binding to a naturally occurring cavity within the PAS-B domain of the HIF-2α protein. This binding event induces a conformational change that prevents the crucial heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By disrupting this protein-protein interaction, this compound effectively abrogates the transcription of a suite of genes responsible for promoting cell proliferation, angiogenesis, and metabolic reprogramming in cancer cells.

Quantitative Data on Downstream Effects

While comprehensive preclinical data on the modulation of a wide array of HIF-2α target genes by this compound is not extensively published, the following tables summarize the available quantitative information.

Clinical Pharmacodynamic Effects

Data from the Phase 1 clinical trial (NCT04895748) in patients with advanced ccRCC demonstrated a clear on-target effect of this compound, as evidenced by the dose-dependent reduction of plasma erythropoietin (EPO), a well-established HIF-2α target gene.[6]

| Biomarker | Patient Population | Dosage | Effect |

| Plasma Erythropoietin (EPO) | Advanced ccRCC | 50-150 mg daily | 27% to 51% reduction by day 8 |

Preclinical In Vitro Potency

The in vitro potency of this compound (HIF-2α-IN-8) has been assessed through various biochemical and cell-based assays.

| Assay | Description | IC50 (nM) |

| HIF-2α SPA | Scintillation Proximity Assay measuring binding to HIF-2α | 9 |

| HIF-2α iScript | A cell-based transcriptional reporter assay | 37 |

| HIF-2α HRE RGA | Hypoxia Response Element Reporter Gene Assay | 246 |

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary. However, the following outlines the general methodologies employed for the in vitro characterization of HIF-2α inhibitors.

HIF-2α Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit HIF-2α-driven transcription.

-

Cell Line and Reporter Construct: A VHL-deficient human cancer cell line (e.g., 786-O) is engineered to stably express a luciferase reporter gene under the transcriptional control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).

-

Compound Incubation: The engineered cells are plated in a multi-well format and treated with a serial dilution of this compound for a defined period (e.g., 24 hours).

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescent signal, which is proportional to HIF-2α transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.

Target Gene Expression Analysis (qPCR)

This method directly measures the impact of the inhibitor on the mRNA levels of endogenous HIF-2α target genes.

-

Cell Culture and Treatment: A relevant cancer cell line is treated with varying concentrations of this compound.

-

RNA Isolation and cDNA Synthesis: Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is subjected to quantitative real-time PCR (qPCR) using specific primers for HIF-2α target genes (e.g., VEGFA, GLUT1, CCND1, EPO) and a reference housekeeping gene (e.g., GAPDH).

-

Analysis: The relative changes in target gene expression are calculated using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA levels in response to the inhibitor.

Conclusion

This compound is a selective and potent inhibitor of HIF-2α that has demonstrated clear on-target activity in both preclinical and clinical settings. Its mechanism of action, involving the allosteric inhibition of the HIF-2α/ARNT heterodimerization, leads to the downregulation of key target genes involved in cancer progression. While detailed quantitative data on a broad spectrum of downstream target genes remains limited in the public domain, the available information on the reduction of plasma EPO in patients and its in vitro potency underscores the potential of this therapeutic approach. The experimental methodologies outlined provide a framework for the continued investigation of this compound and other HIF-2α inhibitors.

References

- 1. drughunter.com [drughunter.com]

- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. urologytimes.com [urologytimes.com]

- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 6. targetedonc.com [targetedonc.com]

NVP-DFF332: A Technical Overview of its Role in the Inhibition of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DFF332 is a potent and selective oral inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key transcription factor implicated in the progression of several cancers, most notably clear-cell renal cell carcinoma (ccRCC). A critical function of HIF-2α in tumorigenesis is the promotion of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting tumor angiogenesis. It consolidates available preclinical and clinical data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction to Tumor Angiogenesis and the Role of HIF-2α

Tumor growth beyond a few millimeters is critically dependent on the formation of a dedicated blood supply through angiogenesis. This process is driven by a complex interplay of pro- and anti-angiogenic factors. Hypoxia, a common feature of the tumor microenvironment, is a major stimulus for angiogenesis. The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), which are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).

In well-oxygenated (normoxic) conditions, the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1]

HIF-2α, in particular, has been identified as a critical driver of angiogenesis in several tumor types. It regulates the expression of a suite of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and the angiopoietin receptor Tie2.[2] The upregulation of these factors stimulates endothelial cell proliferation, migration, and tube formation, leading to the development of new blood vessels that fuel tumor growth and metastasis. In ccRCC, the VHL gene is frequently inactivated, leading to the constitutive stabilization of HIF-2α and a highly angiogenic tumor phenotype.

This compound: A Selective HIF-2α Inhibitor

This compound (also known as DFF332) is a small molecule, allosteric inhibitor that selectively targets HIF-2α.[3][4] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit, which prevents its heterodimerization with HIF-1β.[2] This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of HIF-2α target genes, thereby suppressing downstream signaling pathways involved in tumor growth and angiogenesis.[2] Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in ccRCC models.[3][4][5][6]

Preclinical Evidence of Anti-Angiogenic Activity

While specific quantitative data from dedicated preclinical angiogenesis studies on this compound are not publicly available in extensive detail, the well-established role of its target, HIF-2α, in promoting angiogenesis provides a strong rationale for its anti-angiogenic effects. The antitumor activity observed in preclinical models is likely, in significant part, attributable to the inhibition of tumor vascularization.

Based on the known downstream targets of HIF-2α, the anticipated anti-angiogenic effects of this compound would manifest as:

-

Reduced Expression of Pro-Angiogenic Factors: A primary effect would be the decreased transcription and secretion of VEGF, a potent stimulator of endothelial cell proliferation and migration.

-

Inhibition of Endothelial Cell Function: Consequently, this compound is expected to inhibit key steps in the angiogenic process, including endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).

-

Decreased Tumor Microvessel Density: In in vivo tumor models, treatment with this compound is expected to lead to a reduction in the density of blood vessels within the tumor, thereby restricting its growth.

The following table summarizes the expected outcomes of preclinical angiogenesis assays with this compound based on its mechanism of action.

| Assay | Parameter Measured | Expected Outcome with this compound |

| In Vitro | ||

| Endothelial Cell Proliferation Assay | Rate of endothelial cell division | Inhibition of proliferation |

| Endothelial Cell Migration Assay (e.g., Boyden Chamber) | Number of migrated endothelial cells | Reduction in migration towards chemoattractants |

| Tube Formation Assay | Formation of capillary-like structures on Matrigel | Disruption of tube network formation |

| In Vivo | ||

| Tumor Microvessel Density (MVD) Analysis | Quantification of blood vessels in tumor sections | Decrease in MVD |

| Matrigel Plug Assay | Vascularization of a Matrigel plug implanted in vivo | Reduced blood vessel infiltration into the plug |

Clinical Data in Advanced Clear-Cell Renal Cell Carcinoma

This compound was evaluated in a Phase I, first-in-human, dose-escalation study in patients with advanced clear-cell renal cell carcinoma (NCT04895748).[7][8] The study was halted prematurely by Novartis for business reasons and not due to safety concerns.[8]

The preliminary results from this study in 40 patients demonstrated a favorable safety profile.[5][6] The most common treatment-related adverse events were fatigue, anemia, and hypercholesterolemia.[9] Notably, severe hypoxia and anemia, which can be class-effects of HIF-2α inhibitors, were not prominent with this compound at the doses tested.[9]

In terms of efficacy, the disease control rate was 52.5%, with two patients (5.0%) achieving a partial response and 19 patients (47.5%) having stable disease.[7][9] Dose-dependent modulation of plasma erythropoietin (EPO), a HIF-2α target, was observed, confirming target engagement.[10]

The following table summarizes the key clinical data from the Phase I study of this compound.

| Parameter | Value | Reference |

| Number of Patients | 40 | [5][6] |

| Disease Control Rate | 52.5% | [7][9] |

| Partial Response | 5.0% (2 patients) | [7][9] |

| Stable Disease | 47.5% (19 patients) | [7][9] |

| Median Duration of Exposure | 17.9 weeks | [7] |

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway in Angiogenesis

The following diagram illustrates the central role of HIF-2α in promoting tumor angiogenesis under hypoxic conditions and the point of intervention for this compound.

Caption: HIF-2α signaling pathway in tumor angiogenesis and this compound's mechanism of action.

Experimental Workflow for In Vitro Angiogenesis Assays

The following diagram outlines a typical workflow for assessing the anti-angiogenic effects of a compound like this compound using in vitro endothelial cell assays.

Caption: A generalized workflow for in vitro assessment of anti-angiogenic compounds.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary, the following are detailed, standard methodologies for key angiogenesis assays that would be used to evaluate such a compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel)

-

96-well culture plates

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Suramin)

-

Calcein AM (for visualization)

Protocol:

-

Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest cells using trypsin and resuspend in basal medium to a concentration of 1-2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in basal medium. Also prepare vehicle and positive control solutions.

-

Seeding: Add 100 µL of the HUVEC suspension containing the respective treatments to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Stain the cells with Calcein AM. Capture images using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells.

Materials:

-

HUVECs

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Chemoattractant (e.g., VEGF)

-

This compound stock solution

-

Vehicle control

-

Cell staining solution (e.g., Crystal Violet)

Protocol:

-

Chamber Preparation: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of the Boyden apparatus.

-

Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in serum-free medium.

-

Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound or controls for 30-60 minutes.

-

Seeding: Add the treated HUVEC suspension to the upper chamber (the insert).

-

Incubation: Incubate the chamber at 37°C for 4-6 hours to allow for cell migration through the porous membrane.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.

In Vivo Tumor Microvessel Density (MVD) Analysis

This method quantifies the density of blood vessels within a tumor xenograft.

Materials:

-

Tumor-bearing immunodeficient mice

-

This compound formulation for in vivo administration

-

Vehicle control

-

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

DAB substrate kit

-

Microscope and image analysis software

Protocol:

-

Tumor Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., ccRCC cell line) into immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups and administer this compound or vehicle daily via the appropriate route (e.g., oral gavage).

-

Tumor Collection: At the end of the treatment period, euthanize the mice and excise the tumors.

-

Immunohistochemistry (IHC): Fix the tumors in formalin and embed in paraffin. Cut thin sections and perform IHC using an anti-CD31 antibody to stain the endothelial cells of the blood vessels.

-

Quantification: Identify "hot spots" of high vascularization within the tumor sections under low magnification. Under high magnification, count the number of stained microvessels in several fields of view within these hot spots. MVD is typically expressed as the average number of microvessels per high-power field.

Conclusion

This compound, through its selective inhibition of HIF-2α, presents a targeted approach to disrupting tumor angiogenesis. By preventing the heterodimerization of HIF-2α with HIF-1β, this compound effectively downregulates the transcription of key pro-angiogenic genes, thereby impeding the formation of new blood vessels that are essential for tumor growth and survival. While the clinical development of this compound has been discontinued, its mechanism of action and the preclinical and early clinical findings underscore the therapeutic potential of targeting the HIF-2α pathway to inhibit tumor angiogenesis. Further research into HIF-2α inhibitors continues to be a promising avenue in oncology drug development.

References

- 1. Unraveling the role of hypoxia-inducible factor (HIF)-1α and HIF-2α in the adaption process of human microvascular endothelial cells (HMEC-1) to hypoxia: Redundant HIF-dependent regulation of macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Endothelial Cell HIF-1α and HIF-2α Differentially Regulate Metastatic Success - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]

- 7. Endothelial deletion of hypoxia-inducible factor–2α (HIF-2α) alters vascular function and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Acrivon Therapeutics Highlights its Powerful Generative Phosphoproteomics AP3 Platform with Compelling Preclinical Data for ACR-2316 with Three Presentations at the Upcoming AACR-NCI-EORTC International Conference - Acrivon Therapeutics, Inc. [acrivon.gcs-web.com]

- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]

In Vitro Pharmacodynamics of NVP-DFF332: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative in vitro pharmacodynamic data for NVP-DFF332, such as IC50 and Ki values, are not publicly available at the time of this writing. The following guide is based on publicly accessible information regarding the mechanism of action of this compound and typical in vitro assays used to characterize selective HIF-2α inhibitors. The quantitative data presented are representative examples for a potent and selective HIF-2α inhibitor and should not be considered as the actual experimental results for this compound.

Introduction

This compound is a selective, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor 2-alpha (HIF-2α) transcription factor, developed by Novartis for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] The discovery and structure of this compound were disclosed at the EFMC-ISMC 2024 meeting.[3] Although the clinical development of this compound was discontinued for business reasons, its profile as a potent HIF-2α inhibitor remains of significant interest to the scientific community.[1]

This technical guide provides an in-depth overview of the expected in vitro pharmacodynamics of a compound like this compound, focusing on its mechanism of action, representative quantitative data from key assays, and detailed experimental protocols.

Mechanism of Action: HIF-2α Inhibition

Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In many ccRCC tumors, the VHL protein is inactivated, causing the stabilization and accumulation of HIF-2α even in the presence of oxygen.

Stabilized HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT). This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumor growth, proliferation, angiogenesis, and metastasis, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO).

This compound is an allosteric inhibitor that binds to a pocket in the PAS-B domain of the HIF-2α subunit. This binding induces a conformational change that prevents the heterodimerization of HIF-2α with HIF-1β, thereby blocking the transcription of downstream target genes.

Quantitative In Vitro Pharmacodynamic Profile (Representative Data)

The in vitro activity of a selective HIF-2α inhibitor is typically characterized through a series of biochemical and cell-based assays. The following tables summarize representative data expected for a potent and selective compound.

Table 1: Representative Biochemical Assays for HIF-2α Inhibition

| Assay Type | Description | Endpoint | Representative Value (IC50) |

| HIF-2α/HIF-1β Interaction Assay | Measures the disruption of the protein-protein interaction between HIF-2α and HIF-1β. Commonly performed using technologies like AlphaScreen™ or HTRF®. | IC50 | < 10 nM |

| HIF-2α Binding Assay | Determines the binding affinity of the inhibitor to the HIF-2α protein. Often a competition assay with a fluorescently labeled tracer molecule. | Ki or IC50 | < 20 nM |

Table 2: Representative Cellular Assays for HIF-2α Pathway Inhibition

| Assay Type | Cell Line | Description | Endpoint | Representative Value (IC50/EC50) |

| HRE Reporter Gene Assay | VHL-deficient ccRCC cells (e.g., 786-O) stably transfected with a luciferase reporter gene under the control of an HRE promoter. | IC50 | < 50 nM | |

| VEGF Secretion Assay | Measures the inhibition of VEGF secretion from VHL-deficient ccRCC cells into the culture medium. Quantification is typically done by ELISA or similar immunoassay. | IC50 | < 100 nM | |

| EPO mRNA Expression Assay | Quantifies the reduction of EPO mRNA levels in response to inhibitor treatment in a relevant cell line (e.g., Hep3B) under hypoxic conditions. Performed using qRT-PCR. | EC50 | < 100 nM | |

| Cell Proliferation Assay | Assesses the anti-proliferative effect of the inhibitor on VHL-deficient ccRCC cells over a period of several days. | GI50 | < 200 nM |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key in vitro assays used to characterize HIF-2α inhibitors.

HIF-2α/HIF-1β Interaction Assay (AlphaScreen™)

Objective: To measure the ability of a test compound to disrupt the interaction between HIF-2α and HIF-1β.

Materials:

-

Recombinant human HIF-2α (PAS-B domain) with a GST tag.

-

Recombinant human HIF-1β (PAS-B domain) with a His-tag.

-

AlphaScreen™ GST Detection Kit (Donor beads).

-

AlphaScreen™ Nickel Chelate Acceptor Beads.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

-

Test compound serially diluted in DMSO.

-

384-well microplates.

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 4 µL of a solution containing GST-HIF-2α and His-HIF-1β to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 4 µL of a mixture of AlphaScreen™ GST Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

HRE Reporter Gene Assay

Objective: To measure the inhibition of HIF-2α-mediated transcription in a cellular context.

Materials:

-

786-O cells stably expressing an HRE-luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound serially diluted in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the 786-O HRE-luciferase cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

Remove the medium and add luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

VEGF Secretion Assay (ELISA)

Objective: To quantify the inhibition of the secretion of the downstream target protein VEGF.

Materials:

-

786-O cells.

-

Cell culture medium.

-

Test compound serially diluted in DMSO.

-

Human VEGF ELISA kit.

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Seed 786-O cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions.

-

Read the absorbance on a spectrophotometer and calculate the concentration of VEGF.

Visualizations

Signaling Pathway of HIF-2α

Caption: HIF-2α signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of a HIF-2α inhibitor.

References

Investigating the Role of HIF-2α with NVP-DFF332: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-2α (HIF-2α) is a critical transcription factor implicated in the progression of various solid tumors, most notably clear cell renal cell carcinoma (ccRCC). Its role as an oncogenic driver has led to the development of targeted inhibitors. This technical guide provides an in-depth overview of the investigation into the role of HIF-2α using the selective, orally bioavailable inhibitor NVP-DFF332. We will delve into the mechanism of action of this compound, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of HIF-2α targeted cancer therapy.

Introduction to HIF-2α and its Role in Cancer

Under normoxic conditions, the α-subunits of hypoxia-inducible factors (HIFs), including HIF-1α and HIF-2α, are targeted for proteasomal degradation through a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the hypoxic microenvironment of solid tumors, this degradation is inhibited, leading to the stabilization of HIF-α subunits.[1] Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2] This HIF-2α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3]

The activation of HIF-2α target genes plays a crucial role in tumor progression by promoting angiogenesis, cell proliferation, and metastasis.[1] Key downstream targets of HIF-2α include vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and cyclin D1.[2][4] In clear cell renal cell carcinoma (ccRCC), inactivation of the VHL gene is a frequent event, leading to the constitutive stabilization of HIF-2α and its subsequent oncogenic activity, making it a prime therapeutic target.[2]

This compound: A Selective HIF-2α Inhibitor

This compound (also known as DFF332) is a potent and selective small-molecule inhibitor of HIF-2α.[5] Developed by Novartis, this orally administered compound has been investigated for the treatment of ccRCC.[6][7]

Mechanism of Action

This compound functions by binding to a pocket within the PAS-B domain of the HIF-2α protein.[2] This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, ARNT (HIF-1β). By blocking this crucial protein-protein interaction, this compound inhibits the formation of the active transcriptional complex, thereby preventing the expression of HIF-2α target genes that drive tumor growth.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical Activity of this compound (HIF-2α-IN-8)

| Assay Type | Target | IC50 (nM) |

| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |

| iScript Assay | HIF-2α | 37 |

| HRE Reporter Gene Assay (RGA) | HIF-2α | 246 |

Table 2: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Efficacy[5]

| Parameter | Value |

| Number of Patients | 40 |

| Disease Control Rate | 52.5% |

| Partial Response (Best Response) | 5.0% (2 patients) |

| Stable Disease (Best Response) | 47.5% (19 patients) |

| Median Duration of Exposure | 17.9 weeks (range: 1.0-75.6) |

Table 3: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Pharmacokinetics[5]

| Parameter | Value |

| Median Tmax (Time to Peak Concentration) | 1 to 2 hours |

| Effective Half-life | Approximately 85 days |

Table 4: Phase 1 Clinical Trial of DFF332 in Advanced ccRCC (NCT04895748) - Safety

| Adverse Event Profile | Percentage of Patients |

| Treatment-Related Adverse Events (Any Grade) | 63% |

| Treatment-Related Anemia | 13% |

| Serious Treatment-Related Adverse Event (Hypertension) | 2.5% (1 patient) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Hypoxia Response Element (HRE) Reporter Gene Assay

This assay is used to measure the ability of a compound to inhibit HIF-2α-mediated transcription.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the HRE. In the presence of active HIF-2α, the reporter gene is transcribed, and its product can be quantified. An inhibitor of HIF-2α will reduce the reporter signal.

Protocol:

-

Cell Culture: 786-O cells, which have a non-functional VHL and thus constitutively active HIF-2α, are a suitable model. Culture cells in appropriate media and conditions.

-

Transfection: Stably or transiently transfect the cells with a plasmid containing an HRE-driven luciferase reporter construct.

-

Compound Treatment: Plate the transfected cells in 96-well plates. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency and cell viability. Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in luciferase activity.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells (e.g., ccRCC) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of ccRCC cells (e.g., 786-O) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily for 21 days). Administer a vehicle control to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Pharmacodynamic (PD) Marker Analysis: Plasma Erythropoietin (EPO) Levels

This assay measures the in vivo activity of this compound by quantifying a downstream target of HIF-2α.

Principle: Erythropoietin (EPO) is a target gene of HIF-2α. Inhibition of HIF-2α by this compound is expected to lead to a decrease in plasma EPO levels.

Protocol:

-

Sample Collection: Collect blood samples from patients in the clinical trial at baseline and at specified time points after initiation of this compound treatment.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

ELISA for EPO: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of EPO in the plasma samples.

-

Coat a 96-well plate with a capture antibody specific for EPO.

-

Add plasma samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add a substrate that will be converted by the enzyme to a detectable signal.

-

Measure the signal using a plate reader.

-

-

Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of EPO in the patient samples. Compare the post-treatment EPO levels to the baseline levels to assess the pharmacodynamic effect of this compound.

Immunohistochemistry (IHC) for HIF-2α in Tumor Biopsies

This technique is used to visualize the expression and localization of HIF-2α protein in tumor tissue.

Principle: Thin sections of tumor tissue are incubated with a primary antibody that specifically binds to HIF-2α. A secondary antibody, conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody, allowing for the visualization of HIF-2α expression.

Protocol:

-

Tissue Preparation: Obtain tumor biopsies from patients and fix them in formalin followed by embedding in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of alcohol washes.

-

Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the antigenic sites.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., serum).

-

Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for HIF-2α.

-

Secondary Antibody Incubation: Wash the sections and incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

-

Detection: Add a chromogenic substrate (e.g., DAB) that will produce a colored precipitate at the site of antibody binding.

-

Counterstaining: Stain the cell nuclei with a counterstain (e.g., hematoxylin) to provide morphological context.

-

Dehydration and Mounting: Dehydrate the sections and mount them with a coverslip.

-

Microscopy: Examine the slides under a microscope to assess the intensity and localization of HIF-2α staining.

Visualizations

HIF-2α Signaling Pathway and Inhibition by this compound

Caption: HIF-2α signaling pathway under normoxia and hypoxia, and its inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a ccRCC xenograft model.

Conclusion

This compound has demonstrated its potential as a selective inhibitor of the HIF-2α signaling pathway. Preclinical data established its potent inhibitory activity, and a Phase 1 clinical trial in patients with advanced clear cell renal cell carcinoma provided valuable insights into its safety, pharmacokinetics, and preliminary anti-tumor efficacy. Although the development of this compound was discontinued for business reasons, the data generated from its investigation have significantly contributed to the understanding of HIF-2α as a therapeutic target.[6][7] The methodologies and findings presented in this technical guide serve as a valuable resource for the ongoing research and development of next-generation HIF-2α inhibitors for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. novartis.com [novartis.com]

- 7. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-DFF332: A Technical Guide for Studying Hypoxia-Induced Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of transcription factors that regulate the expression of genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival.[1] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[2]

NVP-DFF332 is a potent and selective oral inhibitor of HIF-2α, a key oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[3][4] By allosterically binding to the HIF-2α protein, this compound prevents its heterodimerization with HIF-1β, thereby inhibiting the transcription of HIF-2α target genes.[5][6] This makes this compound a valuable tool for studying the specific role of the HIF-2α pathway in hypoxia-induced gene expression and for exploring its therapeutic potential.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.

The HIF-2α Signaling Pathway in Hypoxia

Under normal oxygen conditions (normoxia), the HIF-2α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-2α.[2] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][7]

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This prevents the hydroxylation of HIF-2α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-2α dimerizes with its partner protein, HIF-1β (ARNT). This HIF-2α/HIF-1β heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[2][5] These target genes play crucial roles in tumor progression, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).[8]

Signaling Pathway Diagram

Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the HIF-2α subunit. It functions as an allosteric inhibitor, meaning it binds to a site on the HIF-2α protein distinct from the active site involved in DNA binding. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with HIF-1β.[6][9] Without forming this essential heterodimer, the complex cannot bind to HREs, and the transcription of hypoxia-induced target genes is blocked.

Mechanism of Action Diagram

Caption: Mechanism of action of this compound in inhibiting HIF-2α signaling.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Assay | IC50 (nM) | Reference |

| HIF2α SPA | 9 | [10] |

| HIF2α iScript | 37 | [10] |

| HIF2α HRE RGA | 246 | [10] |

Table 2: Phase I Clinical Trial of this compound in Advanced ccRCC (NCT04895748)

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Patients | 40 | [4][7][9][11][12] |

| Median Age (years) | 62.5 | [4][9][11][12] |

| Dosing Regimens | ||

| 50 mg weekly | 3 patients | [4] |

| 100 mg weekly | 6 patients | [4] |

| 25 mg daily | 9 patients | [4] |

| 50 mg daily | 5 patients | [4] |

| 100 mg daily | 12 patients | [4] |

| 150 mg daily | 5 patients | [4] |

| Efficacy | ||

| Disease Control Rate | 52.5% | [4][7][12] |

| Partial Response | 5.0% (2 patients) | [4][7][9][11][12] |

| Stable Disease | 47.5% (19 patients) | [4][7][9][11][12] |

| Median Duration of Exposure (weeks) | 17.9 | [4][12] |

| Pharmacokinetics | ||

| Median Tmax (hours) | 1-2 | [4] |

| Effective Half-life (days) | ~85 | [4] |

| Pharmacodynamics | ||

| Reduction in Plasma EPO Levels (Day 8 at ≥50 mg daily) | 27% to 51% | [7] |

Experimental Protocols

The following are detailed, representative protocols for studying the effects of this compound on hypoxia-induced gene expression in vitro and in vivo.

In Vitro Analysis of HIF-2α Target Gene Expression

Objective: To determine the effect of this compound on the expression of HIF-2α target genes in cancer cells under hypoxic conditions.

Materials:

-

Cancer cell line known to express HIF-2α (e.g., 786-O, A498 for ccRCC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Hypoxia chamber or incubator with controlled O2 levels (1% O2, 5% CO2, 94% N2)

-

Reagents for RNA extraction (e.g., TRIzol)

-

qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)

-

Primers for HIF-2α target genes (e.g., VEGFA, CCND1, SLC2A1) and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO).

-

Hypoxic Induction: Place the plates in a hypoxia chamber for the desired time (e.g., 16-24 hours). A parallel set of plates should be maintained in a normoxic incubator (21% O2) as a control.

-

RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using an RNA extraction reagent.

-

cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for each sample.

-

qRT-PCR: Perform quantitative real-time PCR using primers for the target genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control under hypoxic conditions.

In Vivo Xenograft Model Study

Objective: To evaluate the effect of this compound on tumor growth and the expression of hypoxia-induced genes in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation (e.g., 786-O)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

Reagents for tissue homogenization, RNA/protein extraction, and immunohistochemistry (IHC)

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily for a specified period (e.g., 21 days).[10]

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for RNA/protein analysis, and another portion can be fixed in formalin for IHC.

-

Gene and Protein Expression Analysis:

-

qRT-PCR: Extract RNA from the frozen tumor tissue and perform qRT-PCR to analyze the expression of HIF-2α target genes.

-

Western Blot: Extract protein from the frozen tumor tissue to analyze the levels of HIF-2α and its target proteins.

-

IHC: Perform immunohistochemical staining on the fixed tumor sections to visualize the expression and localization of HIF-2α and markers of hypoxia (e.g., CA9) and angiogenesis (e.g., CD31).

-

-

Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze the differences in gene and protein expression levels.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of the HIF-2α signaling pathway in the cellular response to hypoxia. Its specific mechanism of action allows for the targeted inhibition of HIF-2α-dependent gene expression, enabling researchers to dissect the complex molecular events that occur in the hypoxic tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and conducting rigorous studies to further elucidate the biological functions of HIF-2α and to evaluate the therapeutic potential of its inhibition. While the clinical development of this compound was discontinued for business reasons, it remains a valuable research compound for advancing our understanding of hypoxia-induced gene expression and its implications in cancer and other diseases.[3]

References

- 1. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. researchgate.net [researchgate.net]

- 6. arcusbio.com [arcusbio.com]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

Methodological & Application

NVP-DFF332: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFF332 is a potent and selective small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the constitutive stabilization and activity of HIF-2α.[1] This drives the expression of a suite of genes involved in critical cancer processes, including angiogenesis, cell proliferation, and metabolism.[1][2] this compound allosterically binds to the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequent transcriptional activity.[1] Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in ccRCC models, inhibiting HIF-2α at nanomolar concentrations in VHL-deficient ccRCC cells.[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological activity and mechanism of action.

Data Presentation

Table 1: Recommended Cell Lines for this compound In Vitro Studies

| Cell Line | Cancer Type | VHL Status | HIF-2α Expression | Key Characteristics |

| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Widely used model for studying HIF-2α inhibitors; expresses HIF-2α but not HIF-1α.[5][6] |

| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Another established VHL-deficient ccRCC cell line suitable for HIF-2α inhibitor studies.[3] |

| RCC4 | Clear Cell Renal Cell Carcinoma (ccRCC) | Deficient | Constitutively Active | Expresses both HIF-1α and HIF-2α, useful for studying the selectivity of HIF-2α inhibitors.[7] |

| Hep3B | Hepatocellular Carcinoma | Wild-type | Inducible by Hypoxia | Accumulates both HIF-1α and HIF-2α under hypoxic conditions, serving as a good control for studying HIF isoform selectivity.[8] |

Table 2: In Vitro Activity of HIF-2α Inhibitors in ccRCC Cell Lines

While specific IC50 values for this compound are not publicly available, data from structurally related and well-characterized HIF-2α inhibitors such as PT2385 and Belzutifan (MK-6482) in 786-O cells provide a strong basis for determining an effective concentration range. This compound is reported to be active at nanomolar concentrations.

| Compound | Assay | Cell Line | Endpoint | Approximate Effective Concentration |

| PT2385 | Luciferase Reporter Assay | - | Inhibition of HIF-2α transcriptional activity | EC50 = 27 nM[9] |

| PT2385 | qPCR | 786-O | Inhibition of VEGFA, CCND1, GLUT1 mRNA | Concentration-dependent inhibition observed.[8] |

| Belzutifan (MK-6482) | VEGFA Secretion Assay | 786-O | Inhibition of VEGFA secretion | EC85 ≈ 75 ng/mL[10] |

| This compound | General Activity | VHL-deficient ccRCC cells | Inhibition of HIF-2α | Active at nanomolar concentrations.[3] |

Based on this data, a recommended starting concentration range for this compound in in vitro experiments is 10 nM to 1 µM .

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines: 786-O, A498 (VHL-deficient ccRCC)

Culture Medium:

-

RPMI-1640 (for 786-O) or DMEM (for A498)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

37°C in a humidified atmosphere with 5% CO2.

-

Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability/Proliferation Assay

This protocol is to determine the effect of this compound on the viability and proliferation of ccRCC cells.

Materials:

-

786-O or A498 cells

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Note: Some studies suggest that HIF-2α inhibition may not significantly affect cell proliferation in standard 2D culture but has more pronounced effects in 3D or anchorage-independent growth models.[7][8]

Western Blot Analysis of HIF-2α and Downstream Targets

This protocol is to assess the effect of this compound on the protein levels of HIF-2α and its downstream targets.

Materials:

-

786-O or A498 cells

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-2α, anti-Cyclin D1, anti-VEGFA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-